molecular formula C8H7NO2 B12942496 6-Hydroxy-1,7a-dihydro-5H-indol-5-one

6-Hydroxy-1,7a-dihydro-5H-indol-5-one

Cat. No.: B12942496
M. Wt: 149.15 g/mol
InChI Key: MXZNHOWWDJABBE-UHFFFAOYSA-N
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Description

6-Hydroxy-1,7a-dihydro-5H-indol-5-one is a heterocyclic compound belonging to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound features a hydroxy group at the 6th position and a ketone group at the 5th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,7a-dihydro-5H-indol-5-one can be achieved through various methods. One common approach involves the domino reactions of arylglyoxals with enamines under catalyst-free conditions. This method yields 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones in moderate to good yields . Another method involves the iodine-promoted one-pot two-step reactions of methyl ketones with enamines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,7a-dihydro-5H-indol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Hydroxy-1,7a-dihydro-5H-indol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,7a-dihydro-5H-indol-5-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and ketone groups enable it to form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1,7a-dihydro-5H-indol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

6-hydroxy-1,7a-dihydroindol-5-one

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,6,9,11H

InChI Key

MXZNHOWWDJABBE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2C1=CC(=O)C(=C2)O

Origin of Product

United States

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